molecular formula C26H22N2 B13869461 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline CAS No. 84571-55-1

2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13869461
CAS No.: 84571-55-1
M. Wt: 362.5 g/mol
InChI Key: HOBKICWOZPQWHQ-UHFFFAOYSA-N
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Description

2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline is a chemical compound that belongs to the class of tetrahydroquinazolines This compound is characterized by its unique structure, which includes three phenyl groups attached to the quinazoline core

Preparation Methods

The synthesis of 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with isotonic anhydride, followed by a Mannich reaction with ciprofloxacin and norfloxacin . This method allows for the introduction of the phenyl groups at the desired positions on the quinazoline core. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

84571-55-1

Molecular Formula

C26H22N2

Molecular Weight

362.5 g/mol

IUPAC Name

2,2,4-triphenyl-3,4-dihydro-1H-quinazoline

InChI

InChI=1S/C26H22N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)27-26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27-28H

InChI Key

HOBKICWOZPQWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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